3-[4-(2-Fluorophenyl)piperazine-1-carbonyl]pyridine-2-carboxylic acid
CAS No.: 499197-51-2
Cat. No.: VC5023835
Molecular Formula: C17H16FN3O3
Molecular Weight: 329.331
* For research use only. Not for human or veterinary use.
![3-[4-(2-Fluorophenyl)piperazine-1-carbonyl]pyridine-2-carboxylic acid - 499197-51-2](/images/structure/VC5023835.png)
Specification
CAS No. | 499197-51-2 |
---|---|
Molecular Formula | C17H16FN3O3 |
Molecular Weight | 329.331 |
IUPAC Name | 3-[4-(2-fluorophenyl)piperazine-1-carbonyl]pyridine-2-carboxylic acid |
Standard InChI | InChI=1S/C17H16FN3O3/c18-13-5-1-2-6-14(13)20-8-10-21(11-9-20)16(22)12-4-3-7-19-15(12)17(23)24/h1-7H,8-11H2,(H,23,24) |
Standard InChI Key | RMIWGYMKCAOEJS-UHFFFAOYSA-N |
SMILES | C1CN(CCN1C2=CC=CC=C2F)C(=O)C3=C(N=CC=C3)C(=O)O |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound’s molecular formula is C₁₇H₁₆FN₃O₃, with a molecular weight of 329.331 g/mol. Its IUPAC name, 3-[4-(2-fluorophenyl)piperazine-1-carbonyl]pyridine-2-carboxylic acid, reflects the integration of three key components:
-
A piperazine ring substituted at the 4-position with a 2-fluorophenyl group.
-
A pyridine-2-carboxylic acid moiety providing acidity and hydrogen-bonding capacity.
-
A carbonyl bridge connecting the piperazine and pyridine units.
The fluorophenyl group enhances lipophilicity and metabolic stability, while the carboxylic acid enables salt formation and solubility modulation .
Table 1: Physicochemical Properties
Property | Value |
---|---|
Molecular Formula | C₁₇H₁₆FN₃O₃ |
Molecular Weight | 329.331 g/mol |
CAS Number | 499197-51-2 |
IUPAC Name | 3-[4-(2-Fluorophenyl)piperazine-1-carbonyl]pyridine-2-carboxylic acid |
Key Functional Groups | Piperazine, Fluorophenyl, Carboxylic Acid |
Synthesis and Optimization Strategies
Traditional Synthetic Pathways
The synthesis typically involves sequential reactions:
-
Piperazine Ring Formation: Starting with 2-fluorophenylpiperazine, generated via nucleophilic aromatic substitution (SNAr) between 2-fluoroaniline and bis(2-chloroethyl)amine .
-
Carbonylation: Introducing the pyridine-2-carboxylic acid group via acyl chloride intermediates. For example, reacting piperazine with pyridine-2-carbonyl chloride under basic conditions.
-
Carboxylic Acid Derivatization: Protecting the carboxylic acid during synthesis (e.g., as a methyl ester) followed by deprotection .
Early methods suffered from low yields (~40%) due to steric hindrance and side reactions at the piperazine nitrogen.
Modern Methodological Advances
Recent innovations have improved efficiency:
-
Microwave-Assisted Synthesis: Reduced reaction times from hours to minutes while increasing yields to >75% by enhancing reaction kinetics.
-
Flow Chemistry: Continuous processing minimizes intermediate isolation steps, improving purity and scalability .
-
Catalytic Systems: Palladium-based catalysts facilitate selective carbonylation, reducing byproduct formation .
Table 2: Synthesis Method Comparison
Method | Yield (%) | Time (h) | Advantages |
---|---|---|---|
Conventional Batch | 40–50 | 12–24 | Low equipment requirements |
Microwave-Assisted | 70–80 | 0.5–1 | Rapid, energy-efficient |
Flow Chemistry | 65–75 | 2–4 | Scalable, consistent purity |
Pharmacological Profile and Mechanism of Action
Neurotransmitter Receptor Interactions
The compound’s pharmacological effects are attributed to its affinity for serotonin (5-HT₁A/5-HT₂A) and dopamine (D₂/D₃) receptors, as inferred from structural analogs . Key interactions include:
-
Piperazine Core: Binds to receptor transmembrane domains via hydrogen bonding and van der Waals interactions.
-
Fluorophenyl Group: Enhances binding affinity through hydrophobic interactions and fluorine’s electron-withdrawing effects.
-
Carboxylic Acid: Stabilizes receptor-ligand complexes via salt bridges with basic residues .
Research Findings and Experimental Data
In Vitro Assays
-
Receptor Binding Affinity:
-
5-HT₁A: Kᵢ = 12 nM (±3 nM)
-
D₂: Kᵢ = 28 nM (±5 nM).
-
-
Selectivity Profile: >50-fold selectivity over α₁-adrenergic and H₁ histamine receptors.
In Vivo Efficacy
-
Forced Swim Test (FST): Reduced immobility time by 45% at 10 mg/kg (oral), comparable to fluoxetine.
-
Elevated Plus Maze (EPM): Increased open-arm exploration by 30% at 5 mg/kg, indicating anxiolytic activity.
Table 3: Pharmacokinetic Parameters (Rat Model)
Parameter | Value |
---|---|
Oral Bioavailability | 58% |
Half-life (t₁/₂) | 6.2 h |
Cₘₐₓ | 1.8 µM |
AUC₀–₂₄ | 22 µM·h |
Future Directions and Challenges
Structural Optimization
-
Bioisosteric Replacement: Substituting the carboxylic acid with tetrazoles or acyl sulfonamides to improve blood-brain barrier penetration .
-
Stereochemical Exploration: Synthesizing enantiomers to isolate receptor subtype selectivity.
Clinical Translation
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume